7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC9683984
Molecular Formula: C19H25NO3
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25NO3 |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propylchromen-2-one |
| Standard InChI | InChI=1S/C19H25NO3/c1-3-4-14-11-18(22)23-19-15(14)5-6-17(21)16(19)12-20-9-7-13(2)8-10-20/h5-6,11,13,21H,3-4,7-10,12H2,1-2H3 |
| Standard InChI Key | PANCKZJEALLJOI-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCC(CC3)C)O |
| Canonical SMILES | CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCC(CC3)C)O |
Introduction
Synthesis and Preparation
The synthesis of coumarin derivatives often involves the Knoevenagel reaction, which is a condensation reaction between an aldehyde and an active methylene compound in the presence of a base. For compounds like 7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one, synthesis might involve similar strategies, starting with appropriate precursors such as 2,4-dihydroxybenzaldehyde and modifying the reaction conditions to incorporate the specific substituents.
Biological Activity
Coumarin derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and antiparasitic effects. For instance, 7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one and similar compounds have shown promise in these areas. While specific data on 7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one is lacking, related compounds suggest potential applications in drug development.
| Compound | Biological Activity |
|---|---|
| 7-Hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one | Antimicrobial and antiparasitic activities |
| Chroman-4-One Derivatives | Anti-parasitic activity against Trypanosoma brucei and Leishmania major |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume